4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide
Overview
Description
4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide typically involves the condensation of a thiazolidinone derivative with a benzenesulfonamide precursor. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiazolidine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted benzenesulfonamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and combinatorial libraries.
Biology: Exhibits antimicrobial, antitumor, and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an aldose reductase inhibitor, which could be useful in treating diabetic complications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as aldose reductase and acetylcholinesterase, leading to therapeutic effects.
Pathways Involved: By inhibiting aldose reductase, the compound can reduce the accumulation of sorbitol in tissues, thereby preventing diabetic complications. Inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides
Uniqueness
4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of a thiazolidinone ring and a benzenesulfonamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S3/c11-18(14,15)8-3-1-7(2-4-8)5-12-9(13)6-17-10(12)16/h1-4H,5-6H2,(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUVXHCZLCUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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